Ac-WEHD-CHO

Description

Properties

IUPAC Name |

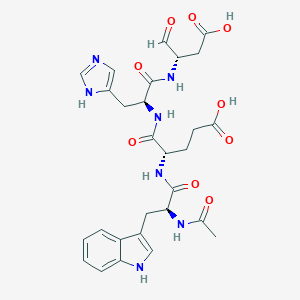

(4S)-4-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O9/c1-15(37)32-22(8-16-11-30-20-5-3-2-4-19(16)20)28(44)34-21(6-7-24(38)39)26(42)35-23(9-17-12-29-14-31-17)27(43)33-18(13-36)10-25(40)41/h2-5,11-14,18,21-23,30H,6-10H2,1H3,(H,29,31)(H,32,37)(H,33,43)(H,34,44)(H,35,42)(H,38,39)(H,40,41)/t18-,21-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZYUXBVDPGGGX-QGQQZZQASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC(=O)O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ac-WEHD-CHO: A Molecular Probe for Dissecting Apoptosis and Pyroptosis

An In-Depth Technical Guide for Researchers

This guide provides an in-depth exploration of the peptide inhibitor Ac-WEHD-CHO, detailing its mechanism of action and its critical application in distinguishing between two major programmed cell death pathways: apoptosis and pyroptosis. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal-driven logic behind experimental design, ensuring robust and reliable outcomes.

The Crossroads of Cell Death: Apoptosis and Pyroptosis

Programmed cell death (PCD) is a fundamental process essential for tissue homeostasis, development, and elimination of damaged or infected cells. While apoptosis has long been considered the primary form of PCD, the discovery of pyroptosis has unveiled a distinct, highly inflammatory cell death pathway critical to the innate immune response. Understanding the key differences between these pathways is paramount for accurate experimental interpretation.

-

Apoptosis: A non-inflammatory, immunologically silent process characterized by cell shrinkage, chromatin condensation, membrane blebbing, and the formation of apoptotic bodies, which are cleared by phagocytes.[1][2] It is executed by a family of cysteine proteases known as caspases , primarily the initiator caspases-8 and -9, and the executioner caspases-3, -6, and -7.[1][2]

-

Pyroptosis: A highly pro-inflammatory form of lytic cell death triggered by the detection of pathogens or endogenous danger signals.[3][4] Morphologically, it is defined by cell swelling, loss of membrane integrity, pore formation, and the rapid release of inflammatory cytokines and cellular contents.[2][5] This pathway is mediated by a different subset of caspases, the inflammatory caspases : caspase-1, -4, and -5 in humans.[1]

The central challenge for researchers is that these pathways, while distinct, can exhibit crosstalk, making it essential to employ tools that can selectively inhibit specific molecular players.[6][7]

The Central Executioners: Inflammatory Caspases and Gasdermin D

Pyroptosis is executed through the cleavage of a substrate called Gasdermin D (GSDMD).[6][8] This cleavage event, mediated by inflammatory caspases, unleashes the N-terminal domain of GSDMD, which oligomerizes and inserts into the plasma membrane to form large pores (10-33 nm).[4][9] These pores disrupt the cell's osmotic balance, leading to swelling and lysis, and provide a direct conduit for the release of mature inflammatory cytokines like IL-1β and IL-18.[10][11]

Two primary pathways lead to the activation of inflammatory caspases:

-

The Canonical Pathway: Triggered by various pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which lead to the assembly of a multi-protein complex called the inflammasome (e.g., NLRP3, NLRC4, AIM2).[4][9][12] The inflammasome serves as a platform to recruit and activate pro-caspase-1.[7][12] Activated caspase-1 then cleaves GSDMD and pro-inflammatory cytokines.[7]

-

The Non-Canonical Pathway: Directly activated by intracellular lipopolysaccharide (LPS) from Gram-negative bacteria.[9][10] In humans, LPS binds to the CARD domain of caspase-4 and caspase-5, inducing their oligomerization and activation.[13][14] These caspases then cleave GSDMD to initiate pyroptosis.[8][11] This pathway can also subsequently activate the NLRP3 inflammasome, amplifying the inflammatory response.[8][15]

The following diagram illustrates these convergent pathways leading to pyroptosis.

This compound: A Selective Inhibitor of Inflammatory Caspases

This compound is a synthetic, cell-permeable tetrapeptide (Ac-Trp-Glu-His-Asp-CHO) designed as a reversible aldehyde inhibitor of caspases.[16][17][18] Its peptide sequence mimics the optimal recognition motif for caspase-1, making it an exceptionally potent inhibitor of this enzyme.[18]

Mechanism of Action & Specificity

The aldehyde group (-CHO) on the C-terminal aspartate residue forms a reversible covalent bond with the catalytic cysteine in the active site of the caspase, effectively blocking its proteolytic activity. While it is a broad inhibitor of inflammatory caspases, its primary utility comes from its potent inhibition of caspase-1 and caspase-5, with additional activity against caspase-4.[16] Critically, it shows significantly lower affinity for the key executioner of apoptosis, caspase-3. This selectivity is the cornerstone of its use as a discerning tool.

| Inhibitor | Primary Target(s) | Inhibition Type | Common Application |

| This compound | Caspase-1, -4, -5 [16] | Reversible Aldehyde | Inhibiting canonical & non-canonical pyroptosis |

| Ac-YVAD-CHO | Caspase-1[19][20] | Reversible Aldehyde | Selective inhibition of canonical pyroptosis[21] |

| Ac-DEVD-CHO | Caspase-3, -7[22][23] | Reversible Aldehyde | Inhibiting apoptosis execution[24][25] |

| Ac-LEHD-CHO | Caspase-9[25][26] | Reversible Aldehyde | Inhibiting intrinsic apoptosis initiation |

| Z-VAD-FMK | Pan-Caspase | Irreversible FMK | General apoptosis/caspase inhibition |

The high potency against caspase-1 (Ki = 56 pM) compared to apoptotic caspases like caspase-8 (Ki = 21.1 nM) underscores its value in specifically targeting the inflammatory cascade.[18]

Experimental Design: Using this compound to Differentiate Cell Death Pathways

The logical framework for using this compound is to establish a cellular model where pyroptosis can be robustly induced and then to assess whether the inhibitor can specifically block the hallmarks of pyroptosis without affecting apoptosis.

The following diagram outlines a typical experimental workflow.

Protocol 1: Induction and Inhibition of NLRP3-Mediated Pyroptosis in THP-1 Macrophages

This protocol describes a self-validating system to confirm the role of caspase-1 in NLRP3-dependent pyroptosis using this compound.

A. Cell Preparation and Priming:

-

Seed human THP-1 monocytes at 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiate monocytes into macrophages by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL and incubate for 48-72 hours.

-

Replace the media with fresh, PMA-free RPMI-1640 and allow cells to rest for 24 hours.

-

Causality Check: PMA-induced differentiation yields adherent, phagocytically active macrophages that provide a more physiologically relevant model for inflammasome studies than monocytic suspension cells.[27]

-

Prime the macrophages with 1 µg/mL of lipopolysaccharide (LPS) for 4 hours.

-

Causality Check: The priming step is crucial. It engages TLR4 to upregulate the transcription of key inflammasome components, including NLRP3 and pro-IL-1β, which are expressed at low levels in resting cells. Without priming, the subsequent activation signal will fail to produce a robust IL-1β release.[28]

B. Inhibition and Activation:

-

Following LPS priming, gently wash the cells twice with warm PBS.

-

Add fresh serum-free media containing either vehicle control (e.g., 0.1% DMSO) or this compound (final concentration 20-50 µM). Incubate for 1 hour.

-

Causality Check: Pre-incubation ensures the inhibitor has permeated the cells and is present to engage caspase-1 immediately upon its activation.

-

Induce pyroptosis by adding a canonical NLRP3 activator, such as Nigericin (10 µM) or ATP (5 mM).

-

Incubate for 1-6 hours, depending on the downstream assay.

C. Measurement and Validation:

-

Cell Lysis (Pyroptosis Marker): Carefully collect the cell culture supernatant. Measure the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme released upon membrane rupture, using a commercially available colorimetric assay.

-

Expected Outcome: Nigericin treatment should cause a massive increase in LDH release. This release should be significantly blocked in cells pre-treated with this compound.

-

-

Cytokine Release (Inflammasome Marker): Use the same supernatant to quantify mature IL-1β levels via an enzyme-linked immunosorbent assay (ELISA).

-

Expected Outcome: IL-1β levels should be high in the Nigericin-treated group and markedly reduced in the this compound group, confirming that IL-1β maturation was caspase-1 dependent.

-

-

Protein Cleavage (Molecular Marker): Lyse the remaining adherent cells and perform a Western blot. Probe for the cleaved, active form of Caspase-1 (p20) and the cleaved N-terminal fragment of GSDMD (p30).

-

Expected Outcome: Cleaved Caspase-1 and GSDMD fragments should be present in the Nigericin-only group but absent or greatly reduced in the inhibitor-treated group.

-

Conclusion: The Indispensable Role of a Selective Inhibitor

This compound is more than a simple reagent; it is a precision tool that allows for the functional dissection of complex and interconnected cell death pathways. Its selectivity for inflammatory caspases (caspase-1, -4, -5) over apoptotic executioner caspases provides a reliable method for attributing cellular phenomena—such as lytic cell death and IL-1β release—to the process of pyroptosis. By designing experiments that leverage this specificity, researchers can generate clear, defensible data, paving the way for a deeper understanding of inflammatory diseases and the development of targeted therapeutics.

References

-

ResearchGate. (n.d.). Molecular mechanism of pyroptosis. In the caspase-1-dependent pathway... [Diagram]. Retrieved from ResearchGate. [Link]

-

The Journal of Immunology. (2018). Function and Regulation of Noncanonical Caspase-4/5/11 Inflammasome. Oxford Academic. [Link]

-

ResearchGate. (n.d.). Caspase-4/5 and 11 is activated by directly sensing LPS. The CARD... [Diagram]. Retrieved from ResearchGate. [Link]

-

Schmid-Burgk, J. L., et al. (2015). NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5. European Journal of Immunology, 45(9), 2919-2926. [Link]

-

Doherty, G., et al. (2021). Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease. Frontiers in Immunology, 12, 796434. [Link]

-

Rogers, C., et al. (2017). Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages. Cell Chemical Biology, 24(6), 707-717.e5. [Link]

-

ResearchGate. (n.d.). Pyroptosis pathway. Pyroptosis is a Caspase1-dependent programmed cell... [Diagram]. Retrieved from ResearchGate. [Link]

-

MDPI. (2022). Palmitic Acid Induces Inflammatory Environment and Is Involved in Pyroptosis in a Human Dental Pulp Cell Line. International Journal of Molecular Sciences, 23(19), 11849. [Link]

-

Miao, E. A., et al. (2011). Caspase-1-induced pyroptotic cell death. Immunological Reviews, 243(1), 206-214. [Link]

-

Frontiers Media. (2022). The non-canonical inflammasome activators Caspase-4 and Caspase-5 are differentially regulated during immunosuppression-associated organ damage. Frontiers in Immunology, 13, 977382. [Link]

-

Pediaa. (2017). Difference Between Apoptosis and Pyroptosis. [Link]

-

MDPI. (2022). A Novel Method in Identifying Pyroptosis and Apoptosis Based on the Double Resonator Piezoelectric Cytometry Technology. Biosensors, 12(10), 875. [Link]

-

Bio-Rad. (n.d.). Pyroptosis, an Inflammatory Form of Regulated Cell Death. Retrieved from bio-rad-antibodies.com. [Link]

-

Xiang, S., et al. (2022). Methods for monitoring cancer cell pyroptosis. Journal of Experimental & Clinical Cancer Research, 41(1), 185. [Link]

-

Chen, Y. C., et al. (2001). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Acta Pharmacologica Sinica, 22(8), 699-704. [Link]

-

ResearchGate. (n.d.). Summary of caspase inhibitor IC50 values... [Table]. Retrieved from ResearchGate. [Link]

-

Wilson, K. P., et al. (2021). A long way to go: caspase inhibitors in clinical use. Cell Death & Differentiation, 28(10), 2837-2852. [Link]

-

Springer. (2018). Development of cell death-based method for the selectivity screening of caspase-1 inhibitors. 3 Biotech, 8(2), 107. [Link]

-

ACS Publications. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors... ACS Pharmacology & Translational Science, 5(2), 109-126. [Link]

-

ACS Publications. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors... ACS Pharmacology & Translational Science, 5(2), 109-126. [Link]

-

ResearchGate. (n.d.). Caspase-3 and its inhibitor Ac-DEVD-CHO in rat lens epithelial cell apoptosis induced by hydrogen in vitro. Retrieved from ResearchGate. [Link]

-

Zinov'eva, M. V., et al. (2024). Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death... Biology Bulletin, 51(1), 1-12. [Link]

-

Weindl, G., et al. (2023). Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release. Biochemical Pharmacology, 215, 115693. [Link]

-

Hall, J. P., et al. (2019). Optimized protocols for studying the NLRP3 inflammasome... Journal of Immunological Methods, 467, 25-33. [Link]

-

Xia, X., et al. (2019). Pyroptosis in inflammatory diseases and cancer. Theranostics, 9(15), 4339-4365. [Link]

-

ResearchGate. (n.d.). Ac-DEVD-CHO and Ac-LEHD-CHO prevented cell death of cortical neurons... [Diagram]. Retrieved from ResearchGate. [Link]

-

Coll, R. C., et al. (2015). A small-molecule inhibitor of the NLRP3 inflammasome for the treatment of inflammatory diseases. Nature Medicine, 21(3), 248-255. [Link]

-

Jenq, R. R., et al. (2012). The Nlrp3 inflammasome regulates acute graft-versus-host disease. Cell, 149(1), 214-225. [Link]

Sources

- 1. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]

- 2. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. differencebetween.com [differencebetween.com]

- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyroptosis and apoptosis pathways engage in bidirectional crosstalk in monocytes and macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyroptosis in inflammatory diseases and cancer [thno.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Palmitic Acid Induces Inflammatory Environment and Is Involved in Pyroptosis in a Human Dental Pulp Cell Line [mdpi.com]

- 12. Caspase-1 induced pyroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NLRP3 inflammasome activation downstream of cytoplasmic LPS recognition by both caspase-4 and caspase-5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 17. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 18. cpcscientific.com [cpcscientific.com]

- 19. caymanchem.com [caymanchem.com]

- 20. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. selleckchem.com [selleckchem.com]

- 23. biotium.com [biotium.com]

- 24. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. medchemexpress.com [medchemexpress.com]

- 27. Optimized protocols for studying the NLRP3 inflammasome and assessment of potential targets of CP-453,773 in undifferentiated THP1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Pharmacological inhibition of HDAC6 suppresses NLRP3 inflammasome-mediated IL-1β release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Understanding the Cell Permeability of Ac-WEHD-CHO

Introduction: The Critical Hurdle of Cell Entry for Caspase Inhibition

Ac-WEHD-CHO is a highly potent and reversible inhibitor of inflammatory caspases, primarily targeting caspase-1, as well as caspase-4 and caspase-5.[1][2] Its mechanism of action lies in its tetrapeptide sequence (Trp-Glu-His-Asp) which mimics the optimal recognition motif for these enzymes, allowing the C-terminal aldehyde group to interact with the active site cysteine.[2] These caspases are central to the innate immune response, acting as key drivers in the maturation of pro-inflammatory cytokines like IL-1β and IL-18, and initiating a lytic, pro-inflammatory form of cell death known as pyroptosis.[3][4] The activation of these caspases is orchestrated by multi-protein complexes called inflammasomes, which assemble in response to pathogenic invasion or cellular stress.[3][5]

Given its central role in inflammation, the targeted inhibition of caspase-1 and related caspases by molecules like this compound holds significant therapeutic potential for a range of inflammatory and autoimmune diseases.[6][7] However, the efficacy of such inhibitors in a cellular context is fundamentally dependent on their ability to cross the plasma membrane and reach their cytosolic targets. While this compound is often described as "cell-permeable," a deeper, quantitative understanding of its uptake characteristics is crucial for researchers and drug developers to design robust experiments and accurately interpret their results.[1]

This guide provides a comprehensive technical overview of the factors governing the cell permeability of this compound. We will delve into the theoretical underpinnings of peptide inhibitor uptake, present detailed experimental protocols to quantitatively assess permeability, and discuss strategies for optimizing intracellular delivery.

Core Principles: Navigating the Cellular Barrier

The cellular uptake of a peptide-based inhibitor like this compound is a multifactorial process influenced by both the physicochemical properties of the molecule and the biological characteristics of the target cell.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in Table 1.

| Property | Value | Source |

| Full Sequence | Ac-Trp-Glu-His-Asp-CHO | [2] |

| Molecular Formula | C₂₈H₃₃N₇O₉ | [2] |

| Molecular Weight | 611.61 g/mol | [2] |

| Formulation | Trifluoroacetate (TFA) salt | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in water (10 mg/mL) | [1][8] |

| Storage | -20°C | [1] |

The peptide nature of this compound, with its multiple charged residues (Glu, Asp, His), and a molecular weight exceeding 500 g/mol , suggests that passive diffusion across the lipid bilayer is likely to be limited. The N-terminal acetylation helps to neutralize the positive charge of the N-terminus, which can be a favorable modification for membrane transit. However, the overall polarity of the molecule remains a significant hurdle.

Cellular Factors Influencing Uptake

The type of cell used in an experiment can dramatically impact the observed permeability of this compound. Factors to consider include:

-

Membrane Composition: The lipid and protein composition of the plasma membrane can affect the passive diffusion and potential transporter-mediated uptake of the inhibitor.

-

Endocytic Pathways: For larger molecules, endocytosis can be a primary route of entry. The activity of these pathways can vary significantly between cell types (e.g., macrophages vs. epithelial cells).

-

Efflux Pumps: The expression of ATP-binding cassette (ABC) transporters and other efflux pumps can actively remove the inhibitor from the cytoplasm, reducing its effective intracellular concentration.

Visualizing the Mechanism: Caspase-1 Activation and Pyroptosis

To appreciate the context in which this compound functions, it is essential to understand the signaling pathway it targets. The following diagram illustrates the canonical inflammasome pathway leading to caspase-1 activation and pyroptosis.

Caption: Canonical NLRP3 inflammasome activation pathway leading to pyroptosis.

Experimental Protocols for Assessing Cell Permeability

A multi-pronged approach is recommended to robustly characterize the cell permeability of this compound. This involves both indirect and direct methods to measure intracellular target engagement and compound accumulation.

Indirect Assessment: Caspase Activity Reporter Assays

This method infers the intracellular presence of this compound by measuring its ability to inhibit caspase activity in live cells. Reporter cell lines can be engineered to express a fluorescent protein that changes its localization or emits a signal upon cleavage by a specific caspase.[9][10]

Protocol: Caspase-1 Activity Reporter Assay

-

Cell Line: Utilize a stable cell line expressing a caspase-1 specific reporter construct. For example, a construct containing a fluorescent protein linked to a nuclear localization signal (NLS) via a caspase-1 cleavage sequence (e.g., YVAD). In the basal state, the fluorescent protein is cytosolic. Upon caspase-1 activation, the cleavage of the YVAD sequence releases the NLS-tagged fluorescent protein, which then translocates to the nucleus.

-

Cell Seeding: Plate the reporter cells in a 96-well, clear-bottom black plate at a density that will result in 70-80% confluency at the time of the assay.

-

Inhibitor Pre-incubation: Prepare a dilution series of this compound in complete cell culture medium. Typical concentration ranges to test would be from 100 µM down to 1 nM.[11] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours at 37°C and 5% CO₂.

-

Induction of Caspase-1 Activity: Induce inflammasome activation and subsequent caspase-1 activity. A common method for NLRP3 activation is to prime cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) followed by stimulation with a trigger like ATP (e.g., 5 mM for 30-60 minutes) or Nigericin (e.g., 10 µM for 30-60 minutes).[3]

-

Controls:

-

Negative Control: Cells treated with vehicle (e.g., water or DMSO, depending on the inhibitor's stock solution) but not the inducer.

-

Positive Control: Cells treated with the inducer but no inhibitor.

-

Non-permeable Inhibitor Control: Include a condition with a known non-permeable caspase inhibitor to confirm that the observed inhibition is due to intracellular activity.

-

-

Imaging and Analysis:

-

Stain the cells with a nuclear counterstain (e.g., Hoechst 33342).

-

Acquire images using a high-content imaging system.

-

Quantify the fluorescence intensity of the reporter protein within the nucleus relative to the cytoplasm for a large population of cells in each well.

-

Calculate the percentage of inhibition at each concentration of this compound relative to the positive control.

-

Plot the dose-response curve and determine the IC₅₀ value, which represents the concentration of the inhibitor required to achieve 50% inhibition of caspase-1 activity in the cellular context.

-

Caption: Workflow for a caspase activity reporter assay.

Direct Assessment: Cellular Uptake by LC-MS/MS

This method provides a direct and quantitative measurement of the intracellular concentration of this compound. It is considered the gold standard for determining cellular bioavailability.[12]

Protocol: LC-MS/MS-based Cellular Uptake Assay

-

Cell Plating: Plate cells (e.g., a relevant immune cell line like THP-1 macrophages) in 6-well plates and grow to a high density.

-

Inhibitor Treatment: Treat the cells with a known concentration of this compound (e.g., 10 µM) for a defined period (e.g., 2 hours) at 37°C. To distinguish between membrane-bound and internalized inhibitor, a parallel set of plates should be incubated at 4°C, where active transport and endocytosis are minimal.[12]

-

Cell Harvesting and Lysis:

-

Aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular inhibitor.

-

Trypsinize the cells (if adherent) and count them to determine the cell number per well.

-

Pellet the cells by centrifugation.

-

Lyse the cell pellet using a lysis buffer compatible with mass spectrometry (e.g., methanol/acetonitrile/water mixture). Include an internal standard for accurate quantification.

-

-

Sample Preparation:

-

Vortex the lysate thoroughly and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the intracellular inhibitor.

-

-

LC-MS/MS Analysis:

-

Develop a sensitive and specific LC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the chromatographic separation and the mass spectrometer parameters (e.g., parent and fragment ion masses).

-

Generate a standard curve using known concentrations of this compound to allow for absolute quantification.

-

-

Data Analysis:

-

Calculate the amount of this compound in each sample based on the standard curve.

-

Normalize this amount to the number of cells in the sample to determine the intracellular concentration (e.g., in moles per million cells).

-

The difference in uptake between the 37°C and 4°C conditions can provide insight into the contribution of active transport mechanisms.[12]

-

Interpreting the Data: Considerations and Best Practices

-

Stability: It is crucial to assess the stability of this compound in the cell culture medium and within the cell lysate over the course of the experiment. Degradation can lead to an underestimation of permeability.[12] This can be checked by analyzing samples of the dosing medium and cell lysates at different time points by LC-MS/MS.

-

Non-specific Binding: Peptide inhibitors can non-specifically bind to plasticware and extracellular matrix components. It is important to account for this by running controls without cells.[12]

-

Cell Health: Ensure that the concentrations of this compound used are not cytotoxic, as this can compromise membrane integrity and lead to artifactual uptake. A simple cytotoxicity assay (e.g., using propidium iodide staining) should be performed in parallel.

Conclusion: A Pathway to Predictive and Robust Research

A thorough understanding of the cell permeability of this compound is not merely an academic exercise; it is a prerequisite for the reliable design and interpretation of in vitro experiments. While widely cited as cell-permeable, the actual intracellular concentration achieved can vary significantly depending on the experimental conditions and cell type. By employing a combination of indirect functional assays, such as reporter systems, and direct quantitative methods like LC-MS/MS, researchers can move beyond qualitative assumptions. This rigorous approach enables the determination of accurate cellular IC₅₀ values, informs dose selection for in vivo studies, and ultimately enhances the translational potential of research involving this potent class of inflammatory caspase inhibitors.

References

-

Martinon, F., Burns, K., & Tschopp, J. (2002). The inflammasome: a molecular platform triggering activation of inflammatory caspases and processing of proIL-beta. Molecular cell, 10(2), 417-426. [Link]

-

Bio-Techne. Pyroptosis: Mechanisms mediating cell death and pro-inflammatory cytokine release. [Link]

-

Bergsbaken, T., Fink, S. L., & Cookson, B. T. (2009). Pyroptosis: host cell death and inflammation. Nature reviews Microbiology, 7(2), 99-109. [Link]

-

Lamkanfi, M., & Dixit, V. M. (2014). Mechanisms and functions of inflammasomes. Cell, 157(5), 1013-1022. [Link]

-

Wikipedia. Pyroptosis. [Link]

-

Biospective. What is Pyroptosis? | A Drug Development Perspective. [Link]

-

Xia, X., Wang, X., Cheng, Z., Qin, Y., & Zhu, X. (2019). The role of pyroptosis in cancer: pro-cancer or pro-"host"? Cell Death & Disease, 10(4), 1-10. [Link]

-

Rogers, C., & Latz, E. (2016). Inflammasome activation leads to Caspase-1–dependent mitochondrial damage and block of mitophagy. Proceedings of the National Academy of Sciences, 113(51), E8238-E8247. [Link]

-

Lee, Y. H., Yang, H., & Lee, Y. J. (2012). Regulation and function of the caspase-1 in an inflammatory microenvironment. Immune network, 12(1), 1-7. [Link]

-

Zahid, A., Li, B., & Kombe, A. J. K. (2019). Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases. Mediators of inflammation, 2019. [Link]

-

Boucher, D., Monteleone, M., Coll, R. C., Chen, K. W., Ross, C. M., Teo, J. L., ... & Schroder, K. (2018). Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity. Journal of Experimental Medicine, 215(3), 827-840. [Link]

-

ResearchGate. Caspase-1 activation pathways. In response to an inflammatory trigger... [Link]

-

Wikipedia. Caspase 1. [Link]

-

Gifford Bioscience. Cellular Uptake & Cellular Release Assays. [Link]

-

Neely, E. T., & De Biasi, M. (2022). Measuring Nonapoptotic Caspase Activity with a Transgenic Reporter in Mice. eNeuro, 9(5). [Link]

-

Innoprot. Caspase 3-7 Activity Assay Cell Line. [Link]

-

Li, Z., Su, K., & Liu, S. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of medicinal chemistry, 60(2), 839-846. [Link]

-

Walsh, A. J., Cook, R. S., Sanders, M. E., & Skala, M. C. (2018). A Caspase-3 Reporter for Fluorescence Lifetime Imaging of Single-Cell Apoptosis. In Fluorescence Lifetime Imaging (pp. 143-157). Humana Press, New York, NY. [Link]

-

Bardet, P. L., Kolahgar, G., Mynett, A., Miguel-Aliaga, I., & Vincent, J. P. (2008). A fluorescent reporter of caspase activity for live imaging. Proceedings of the National Academy of Sciences, 105(37), 13901-13905. [Link]

-

Ray, P., De, A., Min, J. J., Paulmurugan, R., & Gambhir, S. S. (2008). Monitoring Caspase-3 Activation with a Multimodality Imaging Sensor in Living Subjects. Clinical Cancer Research, 14(18), 5801-5809. [Link]

-

Reith, M. E., Blough, B. E., & Baumann, M. H. (2020). Cell-based radiotracer binding and uptake inhibition assays: A comparison of in vitro methods to assess the potency of drugs that target monoamine transporters. Frontiers in pharmacology, 11, 646. [Link]

-

Gustavsson, E., Zhang, J., & Linusson, A. (2017). Evaluating Cellular Drug Uptake with Fluorescent Sensor Proteins. ACS chemical biology, 12(9), 2339-2347. [Link]

-

Chen, J. C., Chen, Y. C., & Lin-Shiau, S. Y. (2003). Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum. Neuroreport, 14(15), 1979-1982. [Link]

-

Inguva, S., Zhang, L., Edwards, A., & Yang, J. (2019). High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL. Scientific reports, 9(1), 1-11. [Link]

-

Padia, J. D., & Z-WEHD-FMK. (2025). Irreversible Caspase-5 Inhibitor for Inflammation & Pathogenesis Research. BioTechniques, 78(3), 123-125. [Link]

-

ResearchGate. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

Sefton, M. V., Dawson, R. M., & Broughton, R. L. (1989). Effect of capsule permeability on growth of CHO cells in Eudragit RL microcapsules: use of FITC-dextran as a marker of capsule quality. Biomaterials, 10(7), 462-465. [Link]

-

Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 26(9), 2645. [Link]

-

Dai, Y., Witkamp, G. J., Verpoorte, R., & Choi, Y. H. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules (Basel, Switzerland), 26(9), 2645. [Link]

-

Lee, J. S., Kildegaard, H. F., & Lee, G. M. (2021). Improving Antibody Production in Stably Transfected CHO Cells by CRISPR-Cas9-Mediated Inactivation of Genes Identified in a Large-Scale Screen with Chinese Hamster-Specific siRNAs. Biotechnology journal, 16(3), e2000267. [Link]

-

Gagliardi, L., & Mele, A. (2015). Very high cell density perfusion of CHO cells anchored in a non-woven matrix-based bioreactor. Journal of biotechnology, 213, 39-46. [Link]

Sources

- 1. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase 1 - Wikipedia [en.wikipedia.org]

- 5. Converging roles of caspases in inflammasome activation, cell death and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biospective.com [biospective.com]

- 7. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. innoprot.com [innoprot.com]

- 10. researchgate.net [researchgate.net]

- 11. High throughput flow cytometry identifies small molecule inhibitors for drug repurposing in T-ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Ac-WEHD-CHO: A Technical Guide to Target Specificity, Selectivity, and Application

For researchers, scientists, and drug development professionals navigating the intricate landscape of apoptosis and inflammation, the selection of precise chemical tools is paramount. This guide provides an in-depth technical overview of Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartal (Ac-WEHD-CHO), a potent, reversible tetrapeptide aldehyde inhibitor of inflammatory caspases. Moving beyond a simple datasheet, this document synthesizes experimental data and field-proven insights to offer a comprehensive understanding of its target profile, mechanistic action, and practical application.

Introduction: The Significance of Targeting Inflammatory Caspases

Caspases, a family of cysteine-aspartic proteases, are central executioners in the highly regulated processes of apoptosis and inflammation.[1] They are broadly categorized into initiators (e.g., caspase-8, -9), executioners (e.g., caspase-3, -7), and inflammatory caspases (e.g., caspase-1, -4, -5). The inflammatory caspases are key components of multi-protein complexes called inflammasomes. Upon activation by pathogenic or endogenous danger signals, these caspases are responsible for the cleavage and maturation of potent pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, driving innate immune responses.

This compound was rationally designed based on the optimal tetrapeptide recognition motif for caspase-1.[2] Its utility as a research tool lies in its ability to potently and reversibly inhibit these inflammatory pathways, allowing for the elucidation of their role in various physiological and pathological states.

Mechanism of Action: Reversible Covalent Inhibition

The inhibitory power of this compound resides in its C-terminal aldehyde group, which acts as an electrophilic "warhead". The specificity is conferred by the WEHD peptide sequence, which directs the inhibitor to the substrate-binding pocket of target caspases.

The catalytic mechanism of caspases involves a critical cysteine residue in the active site. This cysteine, acting as a nucleophile, attacks the carbonyl carbon of the aspartate residue in the substrate. In the presence of this compound, this same catalytic cysteine attacks the electrophilic aldehyde carbon. This results in the formation of a reversible thiohemiketal adduct, a covalent bond that effectively blocks the active site and prevents substrate cleavage.

Diagram 1: Reversible Inhibition Mechanism. The WEHD peptide sequence guides the aldehyde warhead of this compound to the caspase active site. The catalytic cysteine attacks the aldehyde, forming a reversible covalent thiohemiketal adduct that blocks substrate binding and cleavage.

Experimental Insight: Why Choose a Reversible Aldehyde Inhibitor?

The choice between a reversible inhibitor (like an aldehyde, -CHO) and an irreversible one (like a fluoromethylketone, -FMK) is a critical experimental decision.

-

Reversible Inhibitors (e.g., this compound): These are ideal for studying the dynamic nature of caspase activity. Because the inhibition can be reversed by dilution or removal of the compound, they are suitable for applications where restoration of enzyme function is desired, such as in washout experiments. Their potency is typically described by the dissociation constant (Ki).

-

Irreversible Inhibitors (e.g., Z-VAD-FMK): These form a permanent covalent bond with the caspase active site.[3][4][5] They are useful for achieving a complete and sustained shutdown of caspase activity, often used to determine the definitive involvement of caspases in a terminal process like cell death.[4] Their potency is measured by the second-order rate constant of inactivation.

For studies aiming to modulate rather than ablate caspase function, or to investigate the immediate consequences of inhibition, a reversible inhibitor like this compound is often the superior choice.

Target Specificity & Selectivity Profile

A clear understanding of an inhibitor's selectivity is crucial for the accurate interpretation of experimental results.[2] While highly potent against its primary targets, this compound is not absolutely specific and can inhibit other caspases, particularly at higher concentrations. The following table consolidates data on the inhibitory potency of this compound against a panel of ten human caspases.

Table 1: Selectivity Profile of this compound Against Human Caspases

| Caspase Target | Caspase Group | Primary Function | Dissociation Constant (Ki) |

| Caspase-1 | I (Inflammatory) | Cytokine processing (IL-1β, IL-18) | 0.075 nM |

| Caspase-4 | I (Inflammatory) | Inflammasome activation (LPS sensing) | 1.6 nM |

| Caspase-5 | I (Inflammatory) | Inflammasome activation (LPS sensing) | 0.46 nM |

| Caspase-8 | III (Initiator) | Extrinsic apoptosis | 21.1 nM |

| Caspase-9 | III (Initiator) | Intrinsic apoptosis | 300 nM |

| Caspase-10 | III (Initiator) | Extrinsic apoptosis | 120 nM |

| Caspase-3 | II (Executioner) | Apoptosis execution | 1,400 nM |

| Caspase-7 | II (Executioner) | Apoptosis execution | 1,500 nM |

| Caspase-6 | II (Executioner) | Apoptosis execution, axonal pruning | 10,000 nM |

| Caspase-2 | III (Initiator) | Apoptosis initiation, cell cycle | >10,000 nM |

| Data primarily sourced from Garcia-Calvo et al. (1998). Ki values represent the equilibrium dissociation constant, with lower values indicating higher potency. |

As the data illustrates, this compound is a sub-nanomolar inhibitor of caspase-1 and caspase-5, and a low-nanomolar inhibitor of caspase-4. Its potency against the apoptotic initiator caspase-8 is noteworthy, being approximately 280-fold less potent than against caspase-1. The inhibitor shows significantly weaker activity against the executioner caspases (-3, -6, -7) and initiator caspase-9, with Ki values in the micromolar to sub-micromolar range. This profile establishes this compound as a potent and selective tool for studying the Group I inflammatory caspases.

Experimental Protocols & Methodologies

Accurate assessment of caspase inhibition requires robust and well-controlled experimental design. Below is a detailed workflow for an in vitro fluorometric caspase activity assay, a common method for determining inhibitor potency (IC50).

Workflow: In Vitro Determination of Inhibitor Potency (IC50)

Diagram 2: IC50 Determination Workflow. A stepwise process for quantifying the inhibitory potency of this compound against a specific caspase using a fluorometric assay.

Detailed Protocol: Fluorometric Caspase-1 Activity Assay

This protocol is designed to determine the IC50 value of this compound for recombinant human caspase-1.

1. Materials and Reagents:

-

Recombinant active human caspase-1

-

This compound inhibitor

-

Fluorogenic caspase-1 substrate (e.g., Ac-WEHD-AFC)

-

Assay Buffer: 20 mM PIPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2

-

DMSO (for dissolving inhibitor)

-

Black 96-well microplate

-

Fluorometric plate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm for AFC)

2. Procedure:

-

Prepare Inhibitor Dilutions: Create a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to generate a range of concentrations (e.g., from 100 µM down to 1 pM). Ensure the final DMSO concentration in the assay is consistent across all wells and is typically ≤1%.

-

Assay Plate Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 10 µL of each inhibitor dilution to the appropriate wells.

-

Include "No Inhibitor" controls (10 µL of Assay Buffer with DMSO).

-

Include "No Enzyme" controls (for background fluorescence).

-

-

Enzyme Addition & Pre-incubation: Dilute the recombinant caspase-1 in cold Assay Buffer to the desired working concentration. Add 20 µL of the diluted enzyme to all wells except the "No Enzyme" controls. Mix gently by tapping the plate. Incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Prepare the fluorogenic substrate Ac-WEHD-AFC in Assay Buffer (a typical final concentration is 10-50 µM). Add 20 µL of the substrate solution to all wells to initiate the reaction. The total reaction volume is now 100 µL.

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity every 1-2 minutes for at least 30-60 minutes.

3. Data Analysis:

-

Background Subtraction: Subtract the average fluorescence of the "No Enzyme" wells from all other readings.

-

Determine Reaction Rate: For each concentration, plot fluorescence units (RFU) versus time. The initial reaction velocity (V) is the slope of the linear portion of this curve.

-

Calculate Percent Inhibition: Determine the percent inhibition for each concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100.

-

Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value.

Field-Proven Insights for In Cellulo & In Vivo Applications

Translating in vitro potency to a cellular or whole-organism context requires additional considerations.

Cell Permeability & Stability: this compound is described as a cell-permeable inhibitor, allowing it to target intracellular caspases. However, like many peptide-based molecules, its delivery across the cell membrane may not be perfectly efficient. Researchers should empirically determine the optimal concentration and incubation time for their specific cell type and experimental conditions, typically starting in the low micromolar range (e.g., 10-50 µM). The inhibitor solution is stable for at least one month when stored at -20°C.

Addressing Off-Target Effects in Cellular Assays: The WEHD peptide sequence can be recognized by proteasomes, which are abundant cellular protein degradation complexes. This can lead to non-specific cleavage of a WEHD-based substrate, resulting in a high background signal that masks true caspase activity.

-

Self-Validating Protocol: To ensure the signal is from caspase activity, it is crucial to include a control where cells are treated with a proteasome inhibitor (e.g., MG-132) in addition to the caspase substrate.[6][7][8] A significant reduction in signal in the presence of the proteasome inhibitor suggests that a portion of the activity was non-specific. The true caspase-dependent signal is the component that is inhibited by this compound but not by proteasome inhibitors alone.

Genetic Knockdown as a Gold Standard: The most rigorous method to validate the specificity of an inhibitor's effect is to compare the pharmacological inhibition with genetic knockdown (e.g., using siRNA or CRISPR/Cas9) of the target caspase. If the cellular phenotype observed with this compound is recapitulated in cells lacking caspase-1, it provides strong evidence that the effect is on-target.

Conclusion

This compound is a highly potent, reversible inhibitor of inflammatory caspases, demonstrating exceptional potency for caspase-1, -4, and -5. Its well-defined selectivity profile makes it an invaluable tool for dissecting the roles of these enzymes in the innate immune response, pyroptosis, and cytokine maturation. However, like any chemical probe, its power is maximized when used with a thorough understanding of its mechanism, selectivity, and potential for off-target effects. By employing rigorous, self-validating experimental protocols and complementing pharmacological data with genetic approaches, researchers can confidently leverage this compound to generate high-quality, reproducible data and advance our understanding of inflammatory biology.

References

-

Garcia-Calvo, M., Peterson, E. P., Leiting, B., Ruel, R., Nicholson, D. W., & Thornberry, N. A. (1998). Inhibition of human caspases by peptide-based and macromolecular inhibitors. The Journal of Biological Chemistry, 273(49), 32608–32613. [Link]

-

Pop, C., & Salvesen, G. S. (2009). Caspase substrates and inhibitors. Cold Spring Harbor Protocols, 2009(5), pdb.top54. [Link]

-

Zheng, T. S., Hunot, S., Kuida, K., & Flavell, R. A. (1999). Irreversible caspase inhibitors: tools for studying apoptosis. Methods, 17(4), 303–311. [Link]

-

Holly, T. A., Drincic, A., Byun, Y., Nakamura, S., Harris, K., Klocke, F. J., & Cryns, V. L. (1999). Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury. Journal of molecular and cellular cardiology, 31(8), 1709–1715. [Link]

-

Han, B. H., DeMattos, R. B., Dugan, L. L., Kim-Han, J. S., Brendza, R. P., Fryer, J. D., Friedman, M., Holtzman, D. M., & Zipfel, G. J. (2002). Selective, reversible caspase-3 inhibitor is neuroprotective and reveals distinct pathways of cell death after neonatal hypoxic-ischemic brain injury. The Journal of biological chemistry, 277(33), 30128–30136. [Link]

-

Nicholson, D. W., & Thornberry, N. A. (1997). Caspases: killer proteases. Trends in biochemical sciences, 22(8), 299–306. [Link]

-

Kisselev, A. F., van der Linden, W. A., & Overkleeft, H. S. (2012). Proteasome inhibitors: an expanding army attacking a unique target. Chemical biology, 19(1), 99–115. [Link]

-

Maillard, M. C., Brookfield, F. A., Courtney, S. M., et al. (2022). Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. ACS Pharmacology & Translational Science, 5(2), 99-114. [Link]

Sources

- 1. Caspases: killer proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of human caspases by peptide-based and macromolecular inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Irreversible caspase inhibitors: tools for studying apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase inhibition and limitation of myocardial infarct size: protection against lethal reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Proteasome Inhibitors Induce Cytochrome c–Caspase-3-Like Protease-Mediated Apoptosis in Cultured Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome inhibition triggers the formation of TRAIL receptor 2 platforms for caspase-8 activation that accumulate in the cytosol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selective inhibitor of proteasome’s caspase-like sites sensitizes cells to specific inhibition of chymotrypsin-like sites - PMC [pmc.ncbi.nlm.nih.gov]

Ac-WEHD-CHO: A Technical Guide for Researchers and Drug Development Professionals

Foreword: Navigating the Intricacies of Inflammasome-Mediated Cell Death

In the landscape of cellular signaling, the precise regulation of programmed cell death is paramount to organismal health. While apoptosis has long been the focal point of such studies, a more inflammatory demise, pyroptosis, has emerged as a critical process in innate immunity and various pathologies. Central to the execution of pyroptosis is the activation of inflammatory caspases, particularly caspase-1. The tetrapeptide aldehyde inhibitor, Ac-Trp-Glu-His-Asp-CHO (Ac-WEHD-CHO), has become an indispensable tool for dissecting the nuances of this pathway. This guide provides an in-depth exploration of the chemical properties, structure, and mechanism of action of this compound, offering both foundational knowledge and practical insights for its application in research and drug development.

Section 1: Unveiling this compound: Chemical Identity and Structural Framework

This compound is a synthetic, cell-permeable tetrapeptide that acts as a potent and reversible inhibitor of caspase-1.[1][2] Its design is predicated on the optimal substrate recognition sequence for caspase-1, making it a highly specific tool for investigating the roles of this critical enzyme.[3][4]

Core Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value | Reference(s) |

| Full Sequence | Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspartal | [2] |

| Molecular Formula | C28H33N7O9 | [2][5] |

| Molecular Weight | 611.61 g/mol | [2] |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in water (10 mg/ml) and DMSO. | [5][6] |

| Storage | Store as a solid at -20°C. Solutions can be stored at -20°C for up to one month, protected from light. | [5] |

Structural Elucidation

The tetrapeptide sequence of this compound is N-terminally protected by an acetyl group and C-terminally modified with an aldehyde functional group. This aldehyde moiety is crucial for its inhibitory activity, as it forms a reversible covalent bond with the catalytic cysteine residue in the active site of caspase-1.

Below is a 2D representation of the chemical structure of this compound.

Caption: 2D representation of the this compound peptide sequence.

Section 2: Mechanism of Action: Intercepting the Inflammatory Cascade

This compound exerts its inhibitory effect by targeting caspase-1, the key enzyme in the canonical inflammasome pathway. Understanding this pathway is fundamental to appreciating the utility of this compound as a research tool.

The Canonical Inflammasome Pathway

The canonical inflammasome is a multi-protein complex that assembles in the cytoplasm of innate immune cells in response to pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). This assembly leads to the activation of pro-caspase-1.

Caption: The canonical inflammasome activation pathway leading to pyroptosis.

Activated caspase-1 is a cysteine protease that cleaves a number of downstream targets, most notably pro-interleukin-1β (pro-IL-1β), pro-interleukin-18 (pro-IL-18), and Gasdermin D (GSDMD).[7] The cleavage of pro-inflammatory cytokines leads to their maturation and secretion, while the N-terminal fragment of cleaved GSDMD oligomerizes to form pores in the plasma membrane, resulting in a lytic, pro-inflammatory form of cell death known as pyroptosis.[8]

Specificity and Potency of this compound

The WEHD sequence represents the optimal tetrapeptide recognition motif for caspase-1, making this compound an exceptionally potent inhibitor.[3][4] Its aldehyde group forms a reversible thiohemiacetal linkage with the active site cysteine of caspase-1, effectively blocking its catalytic activity.

The inhibitory prowess of this compound is highlighted by its remarkably low inhibition constant (Ki) for caspase-1. While it also demonstrates inhibitory activity against other caspases, its preference for caspase-1 is significant.

| Caspase | Inhibition Constant (Ki) | Reference(s) |

| Caspase-1 | 56 pM | [2][9] |

| Caspase-8 | 21.1 nM | [2] |

| Caspase-4 | Inhibited, specific Ki not reported | [5][10] |

| Caspase-5 | Inhibited, specific Ki not reported | [5] |

| Caspase-14 | Inhibited, specific Ki not reported | [5] |

Note: The WEHD sequence is also recognized as a substrate by caspase-14.[11][12][13]

This high affinity and selectivity for caspase-1 make this compound a superior choice for specifically interrogating the canonical inflammasome pathway, allowing researchers to delineate its role from other cell death and inflammatory signaling cascades.

Section 3: Experimental Protocols: A Practical Guide to Using this compound

The following protocol provides a detailed methodology for utilizing this compound to inhibit pyroptosis in a common in vitro model, the human monocytic THP-1 cell line. This protocol is a guideline and should be optimized for specific experimental conditions.

Workflow for Inhibiting Pyroptosis in THP-1 Macrophages

This workflow outlines the key steps for inducing pyroptosis in THP-1 cells and assessing the inhibitory effect of this compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. agscientific.com [agscientific.com]

- 7. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induction of pyroptotic cell death as a potential tool for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 189275-71-6 [amp.chemicalbook.com]

- 10. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 11. mdpi.com [mdpi.com]

- 12. Expression and characterization of constitutively active human caspase-14 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Purification and characterization of active caspase-14 from human epidermis and development of the cleavage site-directed antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

Ac-WEHD-CHO: A Technical Guide for Interrogating Inflammasome Activation

This guide provides an in-depth technical overview of the tetrapeptide aldehyde inhibitor, Ac-WEHD-CHO, for researchers, scientists, and drug development professionals investigating the intricate mechanisms of inflammasome activation. We will delve into the core principles of its application, from understanding its mechanism of action to detailed, field-proven protocols for its use in cell-based assays.

The Inflammasome: A Central Hub of Innate Immunity

Inflammasomes are multi-protein complexes that form in the cytosol of immune and epithelial cells in response to a wide array of stimuli, including pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][2] Their assembly serves as a critical platform for the activation of inflammatory caspases, which in turn drive potent inflammatory responses.[3]

Canonical and Non-Canonical Inflammasome Pathways

Two major pathways govern inflammasome activation:

-

Canonical Pathway: This pathway is typically initiated by sensor proteins from the NOD-like receptor (NLR) family, such as NLRP3, or the PYHIN family, like AIM2.[1][2] Upon activation, these sensors oligomerize and recruit the adaptor protein ASC, which in turn recruits pro-caspase-1. This proximity-induced dimerization leads to the auto-activation of caspase-1 .[3] Activated caspase-1 is a cysteine protease responsible for two key downstream events:

-

Cytokine Processing: It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[1][4]

-

Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, inflammatory form of cell death known as pyroptosis.[3]

-

-

Non-Canonical Pathway: This pathway is activated by the direct binding of intracellular lipopolysaccharide (LPS) from Gram-negative bacteria to caspase-4 and caspase-5 in humans (caspase-11 in mice).[3][5] This binding triggers the activation of these caspases, which then cleave GSDMD to induce pyroptosis.[5][6] The resulting cell lysis and potassium efflux can subsequently activate the NLRP3 inflammasome in a secondary step, leading to caspase-1 activation and the processing of pro-IL-1β and pro-IL-18.[2][7]

Figure 1: Simplified overview of the canonical and non-canonical inflammasome pathways.

This compound: A Tool for Dissecting Inflammasome Activity

This compound is a synthetic, cell-permeable tetrapeptide aldehyde that acts as a potent and reversible inhibitor of inflammatory caspases. Its sequence, Trp-Glu-His-Asp, mimics the optimal cleavage site for caspase-1, making it a highly effective tool for studying inflammasome-mediated events.[1][6]

Mechanism of Action and Selectivity

This compound functions by targeting the active site of inflammatory caspases. The aldehyde group forms a reversible covalent bond with the catalytic cysteine residue within the enzyme's active site, thereby blocking its proteolytic activity.

A critical aspect of using any inhibitor is understanding its selectivity profile. While the WEHD sequence is optimized for caspase-1, it's important to recognize that the substrate specificities of the inflammatory caspases (caspase-1, -4, and -5) are quite similar.[1] Therefore, this compound is considered an inhibitor of caspase-1, caspase-4, and caspase-5 .[1][8]

Why choose this compound over Ac-YVAD-CHO?

Ac-YVAD-CHO is another commonly used caspase-1 inhibitor. However, this compound is often preferred due to its higher potency for caspase-1.[6] While both inhibitors can show some cross-reactivity with other caspases at higher concentrations, the higher affinity of this compound for caspase-1 allows for its use at lower, more specific concentrations in many experimental settings. It is crucial to note that Ac-YVAD-CHO is reported to be selective for caspase-1 over caspases-4 and -5, which can be advantageous if the goal is to specifically inhibit the canonical pathway without affecting the non-canonical one.[9] The choice between these inhibitors should be guided by the specific research question and validated for the experimental system being used.

| Inhibitor | Primary Targets | Key Considerations |

| This compound | Caspase-1, Caspase-4, Caspase-5 | Highly potent for caspase-1. Useful for inhibiting both canonical and non-canonical pathways.[1][8] |

| Ac-YVAD-CHO | Caspase-1 | More selective for caspase-1 over caspase-4 and -5.[9] Ideal for specifically targeting the canonical inflammasome. |

Table 1: Comparison of commonly used inflammatory caspase inhibitors.

Potential Off-Target Effects

While this compound is a powerful tool, researchers should be aware of potential off-target effects, especially at high concentrations. Cross-inhibition of other caspases, although less efficient, can occur.[6] Therefore, it is imperative to perform dose-response experiments to determine the minimal effective concentration for the desired biological effect. Additionally, including appropriate controls, such as cells deficient in the targeted caspases or using structurally different inhibitors, can help validate the specificity of the observed effects.

Experimental Applications and Protocols

This compound is instrumental in a variety of assays designed to probe inflammasome function. Below are detailed protocols for its application in key experimental workflows.

Figure 2: General experimental workflow for using this compound to study inflammasome activation.

General Considerations for Using this compound

-

Reconstitution and Storage: this compound is typically supplied as a lyophilized powder. Reconstitute it in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C. A solution of this compound is generally stable for about a month when stored at -20°C and protected from light.[8]

-

Working Concentration: The optimal working concentration of this compound can vary depending on the cell type, stimulus, and the specific endpoint being measured. A typical starting range is 10-50 µM. It is highly recommended to perform a dose-response curve to determine the lowest effective concentration that inhibits the desired inflammasome-mediated event without causing cellular toxicity.

-

Pre-incubation Time: To ensure the inhibitor has sufficient time to enter the cells and engage its target, pre-incubate the cells with this compound for 30-60 minutes before adding the inflammasome-activating stimulus.

-

Controls: Always include the following controls in your experiments:

-

Vehicle Control: Treat cells with the same concentration of DMSO used to deliver the inhibitor.

-

Unstimulated Control: Cells that are not treated with an inflammasome-activating stimulus.

-

Stimulated Control: Cells treated with the inflammasome-activating stimulus without the inhibitor.

-

Positive Inhibition Control: If available, another known inhibitor of the pathway can be used for comparison.

-

Protocol: Inhibition of Pyroptosis (LDH Release Assay)

Pyroptosis, or inflammatory cell death, is characterized by the rupture of the cell membrane and the release of cytoplasmic contents.[10][11] Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released upon membrane damage, making its measurement in the cell culture supernatant a reliable indicator of pyroptosis.[10][12]

Materials:

-

Immune cells (e.g., bone marrow-derived macrophages, THP-1 cells)

-

Cell culture medium

-

Inflammasome priming agent (e.g., LPS)

-

Inflammasome activating stimulus (e.g., ATP, nigericin)

-

This compound

-

LDH cytotoxicity assay kit

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Priming (if necessary): For NLRP3 inflammasome activation, prime the cells with an appropriate concentration of LPS (e.g., 1 µg/mL) for 3-4 hours.

-

Inhibitor Pre-treatment: Remove the priming medium and replace it with fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes.

-

Inflammasome Activation: Add the inflammasome-activating stimulus (e.g., 5 mM ATP for 30-60 minutes, or 10 µM nigericin for 1-2 hours).

-

Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes to pellet any detached cells.

-

LDH Assay: Carefully transfer the supernatant to a new 96-well plate and perform the LDH assay according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent provided in the kit).

Protocol: Inhibition of IL-1β Secretion (ELISA)

The processing and secretion of IL-1β is a hallmark of canonical inflammasome activation.[13][14] Enzyme-linked immunosorbent assay (ELISA) is a highly sensitive method to quantify the amount of mature IL-1β in the cell culture supernatant.[4][13]

Materials:

-

Immune cells

-

Cell culture medium

-

Inflammasome priming and activating agents

-

This compound

-

Human or mouse IL-1β ELISA kit

Procedure:

-

Follow steps 1-4 from the LDH release assay protocol to prime, pre-treat, and activate the cells.

-

Supernatant Collection: After the activation period, centrifuge the plate at 500 x g for 5 minutes.

-

ELISA: Carefully collect the supernatant and perform the IL-1β ELISA according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using the provided recombinant IL-1β standards and determine the concentration of IL-1β in your samples.

Protocol: Direct Measurement of Caspase-1 Activity

Several commercially available kits allow for the direct measurement of caspase-1 activity in cell lysates or supernatants. These assays typically use a caspase-1-specific substrate, such as YVAD or WEHD, conjugated to a colorimetric or fluorometric reporter.[9][15][16]

Materials:

-

Immune cells

-

Cell culture medium

-

Inflammasome priming and activating agents

-

This compound

-

Caspase-1 activity assay kit

Procedure:

-

Prime, pre-treat, and activate the cells as described in the previous protocols.

-

Sample Preparation: Depending on the kit, you will either collect the supernatant or lyse the cells to measure intracellular caspase-1 activity. Follow the kit's instructions for sample preparation.

-

Caspase-1 Assay: Perform the caspase-1 activity assay according to the manufacturer's instructions. This typically involves incubating the sample with the caspase-1 substrate and then measuring the resulting colorimetric or fluorescent signal.

-

Data Analysis: Quantify the caspase-1 activity based on the signal intensity and normalize to a control if necessary.

Troubleshooting and Best Practices

-

High Background Signal in LDH Assay: This could be due to cell death caused by the priming agent or other experimental manipulations. Ensure cells are healthy and handle them gently. Reduce the concentration or duration of the priming step if necessary.

-

No Inhibition by this compound:

-

Concentration: The concentration of the inhibitor may be too low. Perform a dose-response curve to find the optimal concentration.

-

Inhibitor Stability: Ensure the inhibitor stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.

-

Timing: The pre-incubation time may be too short. Try increasing the pre-incubation time to 1-2 hours.

-

-

Inconsistent Results: Cell density and health can significantly impact inflammasome activation. Ensure consistent cell seeding and monitor cell viability throughout the experiment.

Conclusion

This compound is an invaluable tool for researchers seeking to dissect the complex signaling pathways of the inflammasome. Its potent inhibition of caspase-1, -4, and -5 allows for the targeted investigation of both canonical and non-canonical inflammasome activation. By understanding its mechanism of action, selectivity, and proper application in well-controlled experiments, researchers can confidently elucidate the role of these critical inflammatory caspases in health and disease. As with any scientific tool, a thorough understanding of its properties and limitations is paramount for generating robust and reproducible data.

References

-

Frontiers. (n.d.). The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in Immunology. Retrieved from [Link]

-

Lee, E. F., & Czabotar, P. E. (2019). A comprehensive guide for studying inflammasome activation and cell death. Nature Protocols, 14(7), 2051–2081. Retrieved from [Link]

-

He, Y., Hara, H., & Núñez, G. (2016). Mechanism and regulation of NLRP3 inflammasome activation. Trends in Biochemical Sciences, 41(12), 1012–1021. Retrieved from [Link]

-

The Journal of Immunology. (2017). Function and Regulation of Noncanonical Caspase-4/5/11 Inflammasome. The Journal of Immunology. Retrieved from [Link]

-

Rathinam, V. A. K., & Fitzgerald, K. A. (2016). Inflammasome Complexes: Emerging Mechanisms and Effector Functions. Cell, 165(4), 792–800. Retrieved from [Link]

-

Swanson, K. V., Deng, M., & Ting, J. P.-Y. (2019). The NLRP3 inflammasome: molecular activation and regulation to therapeutics. Nature Reviews Immunology, 19(8), 477–489. Retrieved from [Link]

-

ResearchGate. (n.d.). NLRP3 inflammasome activation is divided into three pathways. Retrieved from [Link]

-

Miao, E. A., Rajan, J. V., & Aachoui, Y. (2014). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology, 1172, 17–25. Retrieved from [Link]

-

PMC. (2018). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). Biomaterials Functionalized with Inflammasome Inhibitors—Premises and Perspectives. Materials. Retrieved from [Link]

-

Rayamajhi, M., Zhang, Y., & Miao, E. A. (2013). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Methods in Molecular Biology, 1040, 85–90. Retrieved from [Link]

-

Scholars@Duke. (n.d.). Detection of pyroptosis by measuring released lactate dehydrogenase activity. Retrieved from [Link]

-

Netea, M. G., et al. (2015). Differential requirement for the activation of the inflammasome for processing and release of IL-1β in monocytes and macrophages. Blood, 126(16), 1903–1915. Retrieved from [Link]

-

arigo Biolaboratories. (n.d.). Activation of IL-1 beta and IL-18 by Canonical Inflammasome Pathway. Retrieved from [Link]

Sources

- 1. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Chinese hamster ovary cell line stability and recombinant antibody expression during long-term culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Caspase-4 and -5 Biology in the Pathogenesis of Inflammatory Bowel Disease [frontiersin.org]

- 6. cpcscientific.com [cpcscientific.com]

- 7. mdpi.com [mdpi.com]

- 8. Enzo Life Sciences this compound (1mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Caspase-Glo® 1 Inflammasome Assay | NLRP3 | Caspase-1 Assay [worldwide.promega.com]

- 11. Enzo Life Sciences this compound (5mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 12. Inflammasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Ac-DEVD-CHO (caspase-3/DEVDase inhibitor) suppresses self-incompatibility–induced programmed cell death in the pollen tubes of petunia (Petunia hybrida E. Vilm.) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of cell death-based method for the selectivity screening of caspase-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rupress.org [rupress.org]

The role of Ac-WEHD-CHO in studying inflammatory caspases

An In-Depth Technical Guide to Ac-WEHD-CHO: A Tool for Interrogating Inflammatory Caspases

Authored by: A Senior Application Scientist

Foreword: The Critical Need for Specificity in Inflammatory Caspase Research

Inflammation is a tightly regulated biological process, and its dysregulation is a hallmark of numerous diseases. At the heart of many inflammatory pathways are the caspases, a family of cysteine-aspartic proteases. While initially characterized for their role in apoptosis, a distinct subset, known as inflammatory caspases, are pivotal in initiating and propagating inflammatory responses. This group primarily includes caspase-1, -4, and -5 in humans.[1] These enzymes are responsible for the maturation of potent pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, and for inducing a pro-inflammatory form of programmed cell death called pyroptosis.[2][3]

Given their central role, the ability to specifically modulate the activity of these caspases is paramount for researchers in academia and industry alike. It allows for the precise dissection of signaling pathways and provides a direct avenue for identifying potential therapeutic targets. This guide focuses on a key tool in this endeavor: this compound, a potent and reversible inhibitor of inflammatory caspases. We will delve into its mechanism, specificity, and practical application, providing field-proven insights and detailed protocols to empower your research.

Section 1: this compound - Mechanism of Action and Specificity

This compound, or N-Acetyl-L-tryptophyl-L-glutamyl-L-histidyl-L-aspart-1-al, is a synthetic tetrapeptide aldehyde.[4][5] Its design is predicated on the optimal substrate recognition motif for caspase-1.[4][6] The aldehyde functional group forms a reversible covalent bond with the active site cysteine of the caspase, effectively blocking its catalytic activity.[7] This reversibility is a key feature, allowing for the study of transient inhibition without permanently modifying the enzyme.

The true utility of any inhibitor lies in its specificity. While this compound is an exceptionally potent inhibitor of caspase-1, it's crucial to understand its activity against other caspases to design well-controlled experiments. This compound also demonstrates inhibitory activity against the other human inflammatory caspases, caspase-4 and caspase-5, which share a similar substrate preference.[6][8][9]

Data Presentation: Inhibitor Specificity Profile

The following table summarizes the known inhibitory constants (K_i) and 50% inhibitory concentrations (IC_50) for this compound against various caspases. For context, data for other commonly used caspase inhibitors are included to highlight the comparative specificity.

| Inhibitor | Target Caspase | K_i (app) | IC_50 | Reference |

| This compound | Caspase-1 | 56 pM | - | [4][5] |

| Caspase-4 | - | Inhibits | [8][9] | |

| Caspase-5 | - | Inhibits | [8][9] | |

| Caspase-8 | 21.1 nM | - | [4][5] | |

| Caspase-7 | - | Inhibits | [10] | |

| Ac-YVAD-CHO | Caspase-1 | 0.76 nM | - | [11] |

| Caspase-4 | 163 nM | - | [11] | |

| Caspase-5 | 970 nM | - | [11] | |

| Ac-DEVD-CHO | Caspase-3 | 230 pM | 140 pM | [12][13] |

| Caspase-1 | 18 nM | - | [12] | |

| Caspase-4 | 132 nM | - | [12] | |

| Caspase-5 | 205 nM | - | [12] | |

| Ac-LEHD-CHO | Caspase-9 | - | 49.2 nM | [14] |

| Caspase-1 | - | 15.0 nM | [14] | |

| Caspase-4 | - | 81.7 nM | [14] | |

| Caspase-5 | - | 21.3 nM | [14] |